(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC15736757
Molecular Formula: C7H13ClO3S
Molecular Weight: 212.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClO3S |
|---|---|
| Molecular Weight | 212.70 g/mol |
| IUPAC Name | (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | SVBYFMCLFLFISF-NKWVEPMBSA-N |
| Isomeric SMILES | CCO[C@H]1CCC[C@H]1S(=O)(=O)Cl |
| Canonical SMILES | CCOC1CCCC1S(=O)(=O)Cl |
Introduction
(1R,2S)-2-Ethoxycyclopentane-1-sulfonyl chloride is a specialized organic compound belonging to the class of sulfonyl chlorides. It is characterized by the presence of the sulfonyl functional group (R-SO2-Cl) and is primarily used in synthetic chemistry due to its reactivity and versatility in various chemical reactions. This compound is notable for its potential applications as a precursor in the synthesis of more complex molecules, particularly in academic research and industrial settings.
Synthesis and Reaction Conditions
The synthesis of (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride typically involves specific conditions to prevent the decomposition of sensitive intermediates. These conditions include:
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Low Temperatures: To maintain the stability of intermediates.
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Inert Atmospheres: Often conducted under argon to avoid moisture and air interference, which can lead to hydrolysis or oxidation of the sulfonyl chloride.
Applications in Chemical Reactions
(1R,2S)-2-Ethoxycyclopentane-1-sulfonyl chloride participates in various chemical reactions, primarily acting as an electrophile in nucleophilic substitution reactions. The chlorine atom is displaced by a nucleophile, and the reaction conditions often dictate the selectivity and yield of the desired product.
Mechanism of Action
The mechanism by which (1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride acts in chemical reactions is consistent with typical behavior observed in other sulfonyl chlorides. It facilitates various transformations in organic synthesis due to its electrophilic nature.
Research Findings and Applications
This compound is valuable in both academic research and industrial settings due to its ability to introduce functional groups into organic molecules efficiently. Its applications span across various fields, including organic synthesis and the development of complex molecules.
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